molecular formula C21H27Cl2NO B011134 AHR 226 CAS No. 102584-35-0

AHR 226

Cat. No.: B011134
CAS No.: 102584-35-0
M. Wt: 380.3 g/mol
InChI Key: QIQHLABNZUORBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its specific reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step usually involves alkylation reactions.

    Attachment of the p-chloro-alpha-phenylbenzyloxy group: This is often done through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine
  • 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine acetate

Uniqueness

1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(2,3)23-14-13-19(15-23)24-20(16-7-5-4-6-8-16)17-9-11-18(22)12-10-17;/h4-12,19-20H,13-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHLABNZUORBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907801
Record name 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102584-35-0
Record name Pyrrolidine, 1-tert-butyl-3-(p-chloro-alpha-phenylbenzyloxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102584350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AHR 226
Reactant of Route 2
Reactant of Route 2
AHR 226
Reactant of Route 3
Reactant of Route 3
AHR 226
Reactant of Route 4
Reactant of Route 4
AHR 226
Reactant of Route 5
Reactant of Route 5
AHR 226
Reactant of Route 6
AHR 226

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.